molecular formula C14H7Cl2N3O2 B8654445 2-Chloro-4-(2-chlorophenyl)-6-nitroquinazoline CAS No. 88422-38-2

2-Chloro-4-(2-chlorophenyl)-6-nitroquinazoline

Cat. No. B8654445
CAS RN: 88422-38-2
M. Wt: 320.1 g/mol
InChI Key: YSGULCAIRJUBTA-UHFFFAOYSA-N
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Patent
US04540696

Procedure details

A mixture of 40 g of 4-(2-chloro phenyl) 6-nitro 2-quinazolone are 600 ml of phosphorus oxychloride is heated to reflux for 4 hours. The phosphorus oxychloride is evaporated in vacuo to dryness, then the residue is poured into an ice-water mixture. It is rendered alkaline with a 10% sodium hydroxide solution. The precipitate is drained and washed with acetonitrile. The product is purified by chromatography over a column of silica. By eluting with a chloroform-methanol (95-5 vol/vol) mixture, the expected product is isolated. Weight: 27 g; m.p.: 228° C. (isopropanol).
Name
4-(2-chloro phenyl) 6-nitro 2-quinazolone
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([N+:18]([O-:20])=[O:19])[CH:16]=2)[NH:11][C:10](=O)[N:9]=1.P(Cl)(Cl)([Cl:24])=O>>[Cl:24][C:10]1[N:9]=[C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([N+:18]([O-:20])=[O:19])[CH:16]=2)[N:11]=1

Inputs

Step One
Name
4-(2-chloro phenyl) 6-nitro 2-quinazolone
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NC(NC2=CC=C(C=C12)[N+](=O)[O-])=O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The phosphorus oxychloride is evaporated in vacuo to dryness
ADDITION
Type
ADDITION
Details
the residue is poured into an ice-water mixture
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography over a column of silica
WASH
Type
WASH
Details
By eluting with a chloroform-methanol (95-5 vol/vol) mixture

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C(=N1)C1=C(C=CC=C1)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.